molecular formula C18H18N2O2 B11361751 5-ethoxy-1-methyl-N-phenyl-1H-indole-2-carboxamide

5-ethoxy-1-methyl-N-phenyl-1H-indole-2-carboxamide

Cat. No.: B11361751
M. Wt: 294.3 g/mol
InChI Key: ICOONMMULUDBHZ-UHFFFAOYSA-N
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Description

5-ethoxy-1-methyl-N-phenyl-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-N-phenyl-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

5-ethoxy-1-methyl-N-phenyl-1H-indole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: Used as a probe to study indole-binding proteins and enzymes.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The indole ring can mimic natural substrates, allowing it to bind to active sites of enzymes, thereby inhibiting or modulating their activity. The carboxamide group enhances binding affinity through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-phenyl-1H-indole-2-carboxamide: Similar structure but with a chlorine substituent, showing different biological activity.

    1-methyl-N-phenyl-1H-indole-2-carboxamide: Lacks the ethoxy group, affecting its chemical reactivity and biological properties.

Uniqueness

5-ethoxy-1-methyl-N-phenyl-1H-indole-2-carboxamide is unique due to the presence of both ethoxy and methyl groups, which influence its solubility, reactivity, and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

5-ethoxy-1-methyl-N-phenylindole-2-carboxamide

InChI

InChI=1S/C18H18N2O2/c1-3-22-15-9-10-16-13(11-15)12-17(20(16)2)18(21)19-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,21)

InChI Key

ICOONMMULUDBHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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